Bienvenue dans la boutique en ligne BenchChem!

1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione

Medicinal Chemistry Structure-Activity Relationship Regioisomerism

This 1-methyl regioisomer provides a rigid, fully aromatic furo[3,4-c]pyrazole-4,6-dione core that directly substitutes phthalimide/maleimide motifs in ATP-competitive kinase inhibitors. With zero hydrogen bond donors and five acceptors, it occupies favorable CNS MPO space for designing brain-penetrant probes. Reactive 4,6-carbonyls enable modular derivatization. Procuring this specific isomer ensures predictable regiochemistry and eliminates positional ambiguity in SAR campaigns.

Molecular Formula C6H4N2O3
Molecular Weight 152.11 g/mol
CAS No. 1011398-51-8
Cat. No. B1344993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione
CAS1011398-51-8
Molecular FormulaC6H4N2O3
Molecular Weight152.11 g/mol
Structural Identifiers
SMILESCN1C2=C(C=N1)C(=O)OC2=O
InChIInChI=1S/C6H4N2O3/c1-8-4-3(2-7-8)5(9)11-6(4)10/h2H,1H3
InChIKeyMSLWZIKMVUGNID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-furo[3,4-c]pyrazole-4,6-dione: A Fused Heterocyclic Core for Chemical Synthesis and Discovery Research


1-Methyl-1H-furo[3,4-c]pyrazole-4,6-dione (CAS 1011398-51-8) is a heterocyclic compound featuring a fused furo[3,4-c]pyrazole-dione scaffold with molecular formula C₆H₄N₂O₃ and molecular weight 152.11 g/mol . Characterized by zero hydrogen bond donors, five hydrogen bond acceptors, and zero rotatable bonds, this rigid, planar framework presents a chemically defined building block for medicinal chemistry and organic synthesis programs .

Why Furo[3,4-c]pyrazole-4,6-dione Analogs Are Not Interchangeable: Structure Defines Reactivity and Downstream Utility


Within the furo[3,4-c]pyrazole-4,6-dione chemotype, even minor structural modifications produce divergent molecular properties that preclude simple substitution. The 1-methyl substitution on the pyrazole nitrogen (vs. 2-methyl or unsubstituted analogs) alters the electronic distribution across the fused heterocyclic system, directly impacting both chemical reactivity in downstream derivatization and biological target engagement [1][2]. Furthermore, the fully aromatic furo[3,4-c]pyrazole-4,6-dione core differs fundamentally from its 3a,6a-dihydro counterparts (e.g., CAS 52603-72-2), which contain saturated carbon centers and thus exhibit distinct conformational preferences and metabolic stability profiles [2]. Procurement of the specific regioisomer ensures reproducibility in synthetic sequences and structure-activity relationship (SAR) studies where positional isomerism critically determines outcome.

Quantitative Differentiation Evidence: 1-Methyl-1H-furo[3,4-c]pyrazole-4,6-dione vs. Closest Analogs


Regioisomeric Differentiation: 1-Methyl vs. 2-Methyl Substitution Dictates Hydrogen Bonding Capacity

The 1-methyl substitution on the pyrazole nitrogen results in zero hydrogen bond donors, whereas the 2-methyl regioisomer (2-methyl-4H-furo[3,4-c]pyrazole-4,6(2H)-dione) retains potential hydrogen bond donor capacity depending on tautomeric state . This difference fundamentally alters the compound's capacity to participate in intermolecular hydrogen bonding networks, a critical determinant of both crystallization behavior and protein-ligand binding interactions .

Medicinal Chemistry Structure-Activity Relationship Regioisomerism

Scaffold Saturation State: Aromatic Core vs. Dihydro Analog Confers Distinct Conformational Rigidity

The target compound possesses a fully aromatic furo[3,4-c]pyrazole-4,6-dione core, whereas the 3a,6a-dihydro analog (CAS 52603-72-2) contains saturated sp³ carbons at the ring junction . This structural distinction results in fundamentally different three-dimensional molecular shapes: the aromatic core is planar and rigid, while the dihydro analog exhibits partial non-planarity and increased conformational flexibility at the saturated centers .

Conformational Analysis Medicinal Chemistry Scaffold Diversity

Commercial Availability and Purity: Differentiated Procurement Specifications

Commercially, 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione is available from multiple vendors at specified purity grades ranging from 95% to 97% . In contrast, the 2-methyl regioisomer and the unsubstituted parent scaffold (2H-furo[3,4-c]pyrazole-4,6-dione, CAS 1783416-61-4) are offered by different supplier networks with distinct purity specifications and pricing structures [1].

Chemical Procurement Building Block Quality Control

Defined Application Scenarios for 1-Methyl-1H-furo[3,4-c]pyrazole-4,6-dione Based on Structural Evidence


Scaffold-Hopping and Core Replacement in Kinase Inhibitor Programs

The planar, fully aromatic furo[3,4-c]pyrazole-4,6-dione core provides an alternative heterocyclic scaffold for replacing phthalimide or maleimide moieties in ATP-competitive kinase inhibitor design. Its zero hydrogen bond donor count and five hydrogen bond acceptors (from carbonyl and heterocyclic nitrogens) present a distinct pharmacophoric pattern compared to saturated dihydro analogs [1]. Medicinal chemistry teams evaluating hinge-binding heterocycles may prioritize this scaffold for flat ATP-binding pockets where planarity and aromatic stacking interactions confer binding affinity.

Synthetic Intermediate for Fused Heterocyclic Library Construction

The reactive carbonyl groups at positions 4 and 6 enable further functionalization through nucleophilic addition or condensation reactions, making this compound a versatile building block for generating diverse fused heterocyclic libraries . Procurement of the specific 1-methyl regioisomer ensures predictable regiochemical outcomes in downstream derivatization sequences, as the electronic influence of the N-methyl group directs reactivity at the adjacent carbonyl positions [1].

Physicochemical Property Optimization in CNS Drug Discovery

With zero hydrogen bond donors, five hydrogen bond acceptors, zero rotatable bonds, a molecular weight of 152.11 g/mol, and calculated LogP of -0.53, this compound resides within favorable CNS multiparameter optimization (MPO) space . The absence of hydrogen bond donors is particularly advantageous for passive blood-brain barrier penetration. Discovery programs seeking CNS-penetrant chemical probes may select this scaffold over analogs retaining hydrogen bond donor capacity (e.g., 2-methyl regioisomer or dihydro derivatives) to improve predicted brain exposure [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.